

What is Cyclazodone-d5 and its chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cyclazodone-d5	
Cat. No.:	B588233	Get Quote

An In-Depth Technical Guide to Cyclazodone-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclazodone is a centrally acting stimulant drug that was first developed in the 1960s. It belongs to the 4-oxazolidinone class of compounds and is structurally related to other stimulants such as pemoline and aminorex. Historically, it was investigated for its potential as an anorectic and fatigue-reducing agent. **Cyclazodone-d5** is the deuterated analog of Cyclazodone, which serves as an invaluable tool in analytical and research settings, primarily as an internal standard for quantitative analysis by mass spectrometry. This guide provides a comprehensive overview of the chemical properties, synthesis, proposed mechanism of action, and analytical applications of Cyclazodone and its deuterated form.

Chemical Structure and Properties

Cyclazodone-d5 is a synthetic molecule where five hydrogen atoms in the phenyl group of Cyclazodone have been replaced with deuterium. This isotopic labeling makes it chemically identical to Cyclazodone in terms of reactivity but distinguishable by its mass, a critical feature for its use as an internal standard in mass spectrometry-based assays.

Table 1: Chemical and Physical Properties of Cyclazodone and Cyclazodone-d5



Property	Cyclazodone	Cyclazodone-d5
IUPAC Name	2-(cyclopropylamino)-5-phenyl- 1,3-oxazol-4(5H)-one	2-(cyclopropylamino)-5- (phenyl-d5)-1,3-oxazol-4(5H)- one
Molecular Formula	C12H12N2O2	C12H7D5N2O2[1]
Molecular Weight	216.24 g/mol	221.27 g/mol [1]
CAS Number	14461-91-7	1246817-86-6[1]
Appearance	White crystalline powder	Not specified, expected to be similar to Cyclazodone
SMILES	C1CC1N=C2NC(=O)C(O2)C3 =CC=CC=C3	C1CC1N=C2NC(=O)C(O2)C3 =C(C(=C(C(=C3[2H])[2H])[2H]) [2H])[2H]
InChI Key	DNRKTAYPGADPGW- UHFFFAOYSA-N	Not available

Synthesis of Cyclazodone

The synthesis of Cyclazodone is a two-step process that involves the formation of an amide intermediate followed by cyclization. The synthesis of **Cyclazodone-d5** would follow an analogous pathway, utilizing deuterated starting materials.

Experimental Protocol: Synthesis of Cyclazodone

Step 1: Formation of the Amide Intermediate

- In a reaction vessel, dissolve 1-cyclopropylurea in a suitable aprotic solvent, such as anhydrous tetrahydrofuran (THF).
- Cool the solution to 0°C in an ice bath.
- Slowly add an equimolar amount of α-chlorophenylacetyl chloride to the cooled solution with constant stirring.



- Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure to yield the crude amide intermediate, N-(2-chloro-1-phenylethyl)cyclopropylurea.

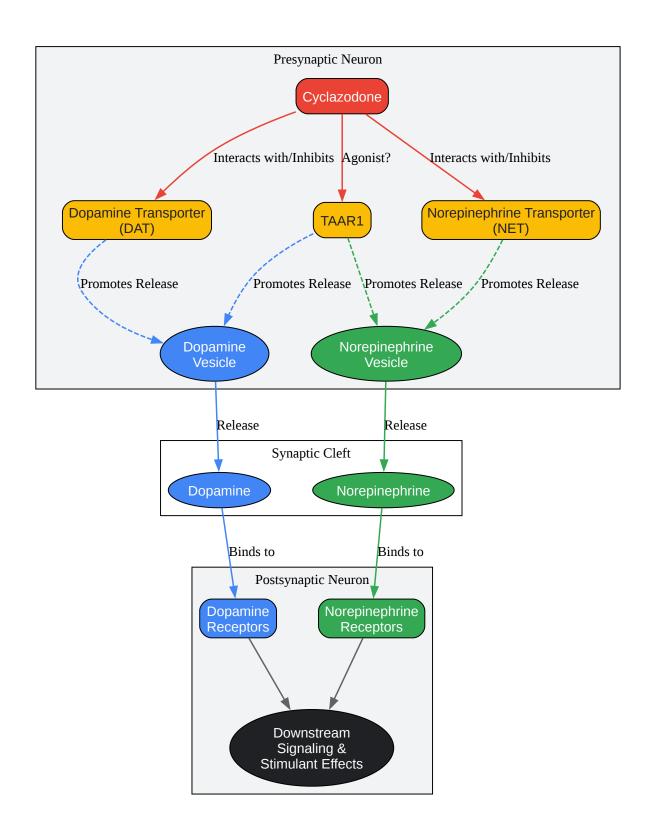
Step 2: Cyclization to form Cyclazodone

- Dissolve the crude amide intermediate in a suitable alcohol solvent, such as ethanol.
- Add a strong base, such as sodium ethoxide, to the solution.
- Heat the reaction mixture to reflux and maintain for 2-4 hours.
- Monitor the cyclization reaction by TLC.
- After the reaction is complete, cool the mixture to room temperature.
- Neutralize the mixture with a weak acid, such as acetic acid.
- The crude Cyclazodone product may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Cyclazodone.

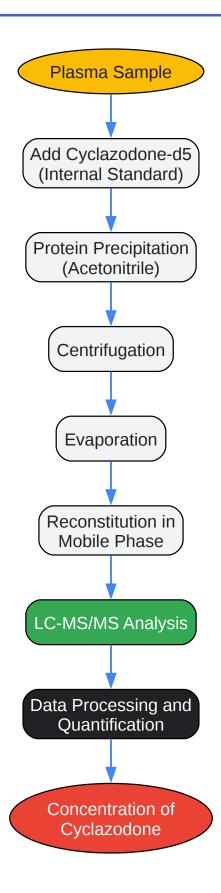












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References

- 1. Dopamine releasing agent Wikipedia [en.wikipedia.org]
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